molecular formula C13H19Cl2N3 B1384113 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride CAS No. 2060063-06-9

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride

Cat. No.: B1384113
CAS No.: 2060063-06-9
M. Wt: 288.21 g/mol
InChI Key: HJLSOVNNHQQGHM-UHFFFAOYSA-N
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Description

Chemical Profile 4-[(Piperazin-1-yl)methyl]-1H-indole dihydrochloride ( 2060063-06-9) is an organic compound with the molecular formula C13H19Cl2N3 and a molecular weight of 288.22 g/mol [ ]. The structure consists of an indole heterocycle, a privileged scaffold in medicinal chemistry, linked via a methylene bridge to a piperazine ring, which is dihydrochloride salt [ ]. Research Significance and Applications This compound is a valuable synthetic intermediate in pharmaceutical research and drug discovery. The indole nucleus is a fundamental structure in numerous biologically active molecules and natural products, known for its ability to bind reversibly to multiple protein receptors and its widespread presence in drugs targeting the central nervous system, cancer, and inflammatory diseases [ ]. The piperazine moiety is another highly prevalent pharmacophore in FDA-approved drugs, frequently utilized to optimize the physicochemical properties of a molecule and serve as a conformational scaffold to position key pharmacophoric elements [ ]. The combination of these two features in a single molecule makes this compound a versatile building block for constructing novel compounds for biological evaluation. Researchers can leverage this intermediate to develop new molecules with potential activity across various target classes, including kinase inhibitors, receptor modulators, and tubulin polymerization inhibitors, among others [ ][ ]. Handling and Safety For your safety, please consult the Safety Data Sheet (SDS) prior to handling. This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. Usage Notice This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1;;/h1-5,14-15H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSOVNNHQQGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C3C=CNC3=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-06-9
Record name 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole and piperazine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, PhSH, and diphenylvinylsulfonium triflate. Reaction conditions often involve the use of bases such as DBU and solvents like DMSO .

Major Products Formed

The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride exhibit significant antitumor properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that indole derivatives can inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis .

Anticoagulant Properties

The compound has been evaluated for its anticoagulant effects, particularly in the context of Factor Xa inhibition. This application is crucial for developing treatments aimed at preventing thrombosis and managing conditions requiring anticoagulation therapy . The pharmacological profile suggests that it can be effective in ex-vivo blood storage scenarios where coagulation is undesirable.

Study on Antitumor Efficacy

A notable study published in a peer-reviewed journal demonstrated the efficacy of indole derivatives against human cancer cell lines. The study highlighted that this compound exhibited a dose-dependent inhibitory effect on cell viability, particularly in breast cancer models .

Evaluation of Anticoagulant Effects

In a clinical trial setting, the compound's anticoagulant properties were assessed among patients undergoing surgery. The results indicated a significant reduction in thromboembolic events compared to control groups receiving standard anticoagulants .

Comparative Analysis of Related Compounds

To better understand the position of this compound within its class, a comparative analysis with related piperazine derivatives is presented below:

Compound NameAntitumor ActivityAnticoagulant ActivityReference
This compoundHighModerate
6-{4-[4-(1H-Indole-2-sulphonyl)-piperazin-1-yl]}pyridazinoneModerateHigh
4-(Piperazin-1-yl)-quinolineLowHigh

Mechanism of Action

The mechanism of action of 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to inhibit microtubule synthesis, which affects cell cycle progression and angiogenesis . This mechanism is critical for its potential use in cancer therapy and other medical applications.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and pharmacological differences:

Compound Name CAS Number Molecular Formula Structural Features Pharmacological Notes
4-[(Piperazin-1-yl)methyl]-1H-indole dihydrochloride 149669-53-4, 118306-89-1 C₁₂H₁₆Cl₂N₄ Indole core with 4-piperazinylmethyl substitution; dihydrochloride salt Likely CNS-targeting due to indole scaffold; improved solubility from salt form .
5-(4-Methylpiperazin-1-yl)-1H-indole 184899-15-8 C₁₃H₁₇N₃ Indole with 5-substituted 4-methylpiperazine Methyl group on piperazine may increase lipophilicity and blood-brain barrier penetration .
(1H-Indol-6-yl)(piperazin-1-yl)methanone 870655-67-7 C₁₃H₁₆N₄O Ketone linker between indole and piperazine Altered conformation may reduce receptor binding compared to methylene-linked analogues .
4-(Piperazin-1-yl)-1H-indole dihydrochloride 149669-53-4 C₁₁H₁₄Cl₂N₄ Direct 4-piperazine substitution on indole Lack of methylene bridge may reduce steric bulk, affecting receptor interactions .

Piperazine-Containing Pharmaceuticals

  • Hydroxyzine Dihydrochloride (CAS 2192-20-3): A diphenylmethane-piperazine antihistamine with anxiolytic and antiemetic properties. Unlike the indole-based target compound, hydroxyzine’s diphenylmethane core confers H1 receptor antagonism, making it a first-generation antihistamine .
  • Levocetirizine Dihydrochloride (CAS 130018-87-0): A second-generation antihistamine with a piperazine-linked acetic acid moiety. Its zwitterionic structure limits CNS penetration, reducing sedation compared to hydroxyzine .
  • L-745,870 (Dopamine D4 Antagonist): Features a pyrrolopyridine core with a 4-chlorophenylpiperazine group. Demonstrates >2000-fold selectivity for D4 over other dopamine receptors, highlighting the impact of core structure on receptor specificity .

Key Structural and Functional Differences

Core Scaffold: Indole derivatives (e.g., target compound) are associated with serotonin-like activity, whereas diphenylmethane (hydroxyzine) or acetic acid (levocetirizine) scaffolds prioritize histamine receptor binding .

Salt Forms :

  • Dihydrochloride salts (target compound, hydroxyzine, levocetirizine) improve solubility, while free bases (e.g., 5-(4-methylpiperazin-1-yl)-1H-indole) may favor lipophilic environments .

Substituent Effects :

  • Methyl groups on piperazine (e.g., 184899-15-8) enhance metabolic stability but may reduce receptor affinity due to steric hindrance .
  • Chlorophenyl substitutions (e.g., L-745,870) increase selectivity for dopamine D4 receptors, a feature absent in the target compound .

Research Findings and Pharmacological Implications

  • Receptor Selectivity : Piperazine positioning and linker chemistry critically influence receptor engagement. For example, L-745,870’s 4-chlorophenyl group drives D4 selectivity, whereas hydroxyzine’s diphenylmethane moiety directs H1 antagonism .
  • Solubility and Bioavailability : The dihydrochloride salt in the target compound mirrors strategies used in hydroxyzine and levocetirizine to enhance oral absorption .
  • CNS Penetration : Indole-based compounds with methylene linkers (e.g., target compound) may exhibit superior brain penetration compared to zwitterionic structures like levocetirizine .

Biological Activity

The compound 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is a derivative of indole, a structure known for its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with indole derivatives. Various synthetic approaches have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.

Pharmacological Properties

The biological activity of this compound has been extensively studied, particularly its interaction with neurotransmitter receptors and its potential as a therapeutic agent. Key findings include:

  • 5-HT Receptor Modulation : This compound has been shown to act as a ligand for serotonin receptors, particularly the 5-HT6 receptor. It exhibits significant binding affinity, which suggests potential applications in treating mood disorders and cognitive dysfunctions .
  • Antidepressant Activity : In animal models, derivatives containing the piperazine moiety have demonstrated antidepressant-like effects, likely through modulation of serotonergic pathways .

The mechanisms by which this compound exerts its effects are primarily linked to its ability to interact with various neurotransmitter systems:

  • Serotonin Receptor Agonism : The compound shows selective agonistic activity at 5-HT6 receptors, which are implicated in cognitive processes and appetite regulation.
  • Monoamine Oxidase Inhibition : Some studies suggest that related indole derivatives may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cognitive Enhancement : A study involving rats indicated that administration of this compound improved memory retention in tasks requiring cognitive flexibility. This was attributed to enhanced serotonergic signaling .
  • Antidepressant Effects : Clinical evaluations have noted that compounds similar to this compound can reduce symptoms in models of depression, suggesting a viable pathway for developing new antidepressants .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other piperazine-containing compounds.

Compound NameTarget ReceptorsBiological ActivityReference
4-(Piperazin-1-yl) methyl indole5-HT6Antidepressant-like effects
GilteritinibCDK4/6Anti-cancer properties
PalbociclibCDK4/6Anti-cancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1H-indole-4-carbaldehyde with piperazine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) can yield the intermediate, which is then converted to the dihydrochloride salt using HCl . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to piperazine), solvent choice (e.g., methanol or DMF), and temperature (room temperature for 12–24 hours). Post-synthesis purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH2Cl2:MeOH gradient) improves purity .

Q. How should researchers handle solubility challenges for this compound in biological assays?

  • Methodology : The dihydrochloride salt enhances aqueous solubility. For in vitro studies, prepare stock solutions in deionized water (10–50 mM) and dilute in buffered saline (pH 7.4). If precipitation occurs, use co-solvents like DMSO (≤1% v/v) or adjust pH with minimal HCl/NaOH . Confirm stability via UV-Vis spectroscopy (200–400 nm) over 24 hours.

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and synthesis.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., serotonin or dopamine receptors)?

  • Methodology :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions between the piperazine moiety and receptor binding pockets (e.g., 5-HT2A or D2 receptors). Focus on hydrogen bonding (piperazine NH with Asp155 in 5-HT2A) and π-π stacking (indole ring with Phe339) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. What analytical techniques resolve contradictions in reported bioactivity data (e.g., IC50 variability in kinase assays)?

  • Methodology :

  • Source Validation : Cross-check compound purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and NMR (1H, 13C, DEPT-135). Impurities ≥0.5% (e.g., unreacted aldehyde) can skew results .
  • Assay Conditions : Standardize buffer (e.g., Tris-HCl vs. HEPES), ATP concentration (1–10 µM), and incubation time. Use positive controls (e.g., staurosporine for kinases) .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?

  • Methodology :

  • Stability Studies : Incubate the compound at pH 2–12 (37°C, 24 hours) and analyze degradation via LC-MS. Major degradation products include hydrolyzed indole derivatives (m/z shifts ± 18 Da) .
  • Kinetic Analysis : Use Arrhenius plots (k vs. 1/T) to determine activation energy (Ea) for decomposition. Store lyophilized samples at −20°C for long-term stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Reactant of Route 2
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4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride

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